molecular formula C22H21N3O2S B2952137 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole CAS No. 1251592-75-2

3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

Cat. No. B2952137
CAS RN: 1251592-75-2
M. Wt: 391.49
InChI Key: UTQSVDSIZVTOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole, also known as ITOM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. ITOM has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has also been found to modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been found to exhibit significant biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is also stable under normal laboratory conditions and can be stored for an extended period. However, 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation and handling. 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is also relatively expensive compared to other compounds used in lab experiments.

Future Directions

There are several future directions for research on 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole. One area of research is the development of new drugs based on 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole. Further studies are also needed to investigate the long-term effects of 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole on the human body and its potential toxicity. Additionally, the development of new synthesis methods for 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole could lead to the production of more cost-effective and efficient compounds.

Synthesis Methods

The synthesis of 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole involves the reaction of 4-isopropoxybenzohydrazide with 4-(p-tolyl)thiazol-2-ylmethyl isocyanide in the presence of triethylamine and acetic anhydride. The resulting product is then treated with phosphorus oxychloride and sodium azide to obtain 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole. The yield of 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is reported to be around 70-80%, and the purity is confirmed by NMR and HPLC analysis.

Scientific Research Applications

3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been studied for its potential use in the development of new drugs for the treatment of various diseases. It has been reported to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has also been found to be effective in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-14(2)26-18-10-8-17(9-11-18)22-24-20(27-25-22)12-21-23-19(13-28-21)16-6-4-15(3)5-7-16/h4-11,13-14H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQSVDSIZVTOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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